molecular formula C12H16N2O3 B1272882 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid CAS No. 693812-83-8

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid

Cat. No. B1272882
M. Wt: 236.27 g/mol
InChI Key: NOQZJPNPEJXAFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid involves multi-step reactions that yield various intermediates and final products. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, a compound with a furan ring similar to the target molecule, was achieved through a two-step reaction process. The structures of the synthesized compounds were confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry . Although not directly related to the target molecule, these methods and the approach to synthesis provide insight into the potential pathways that could be used for synthesizing 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using X-ray diffraction. For example, the crystal structure of 4-((furan-2-ylmethyl)amino)benzoic acid was determined, and the results were compared with density functional theory (DFT) calculations. The conformational analysis indicated that the DFT-optimized molecular structures were consistent with the crystal structures . This suggests that DFT could be a reliable method for predicting the molecular structure of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.

Chemical Reactions Analysis

The chemical reactivity and interactions of compounds structurally related to the target molecule have been studied. For instance, the crystallography of 3-(N-tert-butyl-N-aminoxyl)benzoic acid revealed the formation of chains due to nitroxide to aryl CH contacts and hydrogen bonds between carboxylic acid groups . These findings highlight the importance of intermolecular interactions in the stability and reactivity of such compounds, which could be relevant for understanding the chemical behavior of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with structural similarities to the target molecule have been explored through various studies. The spectroscopic studies of 4-(3-Benzoylthioureido)benzoic acid provided insights into its physical properties, such as crystallography data and solubility characteristics . Additionally, the DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid revealed its molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the physicochemical properties of the compound . These analyses are pertinent to predicting the properties of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.

Scientific Research Applications

1. Building Blocks for Pseudopeptide Synthesis

A novel unnatural amino acid, similar in structure to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid, was synthesized and shows promise as a building block for the synthesis of peptidomimetics and scaffolding for combinatorial chemistry. This compound contains distinct functionalities, making it useful for solid-phase synthesis of pseudopeptides (Pascal et al., 2000).

2. Peptide Modification and Biological Activity

A derivative of a similar amino acid was synthesized and demonstrated excellent stability in biological media. It could be utilized as an analogue in peptide modification, showing significant biological activity, indicating potential applications in cancer cell labeling and bioorthogonal labeling (Ni et al., 2015).

3. Antibacterial Activity

Schiff bases derived from 4-aminobenzoic acid, a compound structurally related to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid, have shown potential as antibacterial agents against various medically important bacterial strains. These findings suggest that similar compounds could have applications in developing new antibacterial agents (Parekh et al., 2005).

4. Co-Culture Engineering for Biosynthesis

3-Amino-benzoic acid, a compound similar to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid, was synthesized de novo in a microbial system using E. coli. This illustrates the potential of using similar compounds in co-culture engineering for metabolic and biosynthetic applications (Zhang & Stephanopoulos, 2016).

5. Chiral Discrimination and Complexation

Research involving benzoic acid derivatives, structurally related to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid, has shown potential in chiral discrimination and complexation studies. These studies provide insights into molecular interactions that could be relevant in designing more efficient drug delivery systems or in understanding biological processes (Brown et al., 1993).

Safety And Hazards

The safety and hazards associated with 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid are not explicitly mentioned in the available resources. As with any chemical, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

3-amino-4-(oxolan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-6-8(12(15)16)3-4-11(10)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQZJPNPEJXAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387928
Record name 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid

CAS RN

693812-83-8
Record name 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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